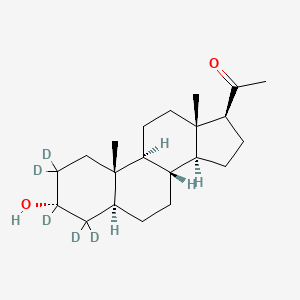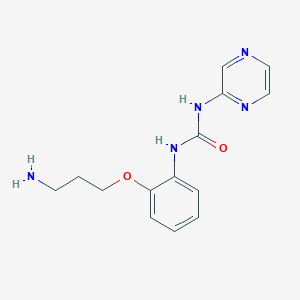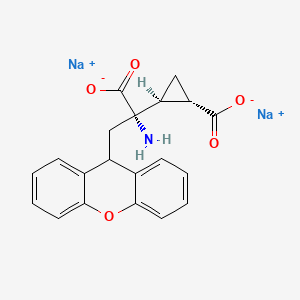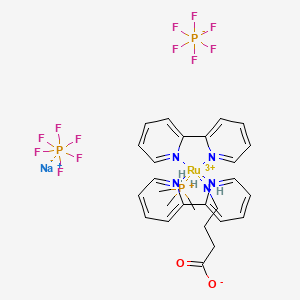
Allopregnanolone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Deuterated allopregnanolone.
Scientific Research Applications
Neurosteroid Synthesis and Function
- Brain Synthesis in Social Isolation: Allopregnanolone (ALLO), an endogenous neurosteroid, modulates the action of GABA at GABA_A receptors. In a mouse model of protracted social isolation, both ALLO and its precursor 5α-dihydroprogesterone (5α-DHP) were found to decrease in the frontal cortex. This study highlights the role of ALLO and 5α-DHP in brain function and their potential modulation in response to social isolation (Dong et al., 2001).
Role in Mood and Neurological Disorders
- Depression and Anxiety: Allopregnanolone's interactions with GABA_A receptors and its role in neurosteroid biosynthesis have been implicated in the development of mood disorders like depression and anxiety. Reduced levels of allopregnanolone have been associated with various mental health disorders, suggesting its significance in emotional regulation and potential therapeutic applications (Schüle et al., 2014).
PTSD and Stress Response
- PTSD in Women: In women with posttraumatic stress disorder (PTSD), there's an observed block in the conversion of progesterone to ALLO, impacting the modulation of GABA effects and potentially contributing to PTSD symptoms. This finding underscores the importance of ALLO in stress-related conditions and its potential as a biomarker or target for treatment in PTSD (Pineles et al., 2018).
Neuroprotection and Brain Development
- Neonatal Brain Function: Allopregnanolone has been shown to have neuroprotective effects in neonatal brain function, particularly in cases of birth asphyxia. Its modulation of the GABA_A receptor and impact on hippocampal function in neonates highlight its therapeutic potential in perinatal brain injury (Fleiss et al., 2012).
Enzymatic Activity and Biosynthesis
- Enzymatic Kinetics in Biosynthesis: The kinetics of allopregnanolone formation, catalyzed by human 3α-hydroxysteroid dehydrogenase type III, play a crucial role in understanding its physiological and pharmacological effects. This study contributes to the understanding of allopregnanolone biosynthesis, impacting future therapeutic applications (Trauger et al., 2002).
Therapeutic Development
- Potential in Alzheimer's Disease: Allopregnanolone's role in promoting neurogenesis and cognitive function restoration in animal models of Alzheimer's disease suggests its potential as a regenerative therapeutic. This emphasizes the neurosteroid's capacity in neuroregeneration and therapeutic development for neurodegenerative diseases (Raikes et al., 2022).
Properties
Molecular Formula |
C21H25D5O2 |
|---|---|
Molecular Weight |
323.46 |
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
(3α,5α)-3-Hydroxy-2,2,3,4,4-d5-pregnan-20-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)



![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)

